Kenpaullone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

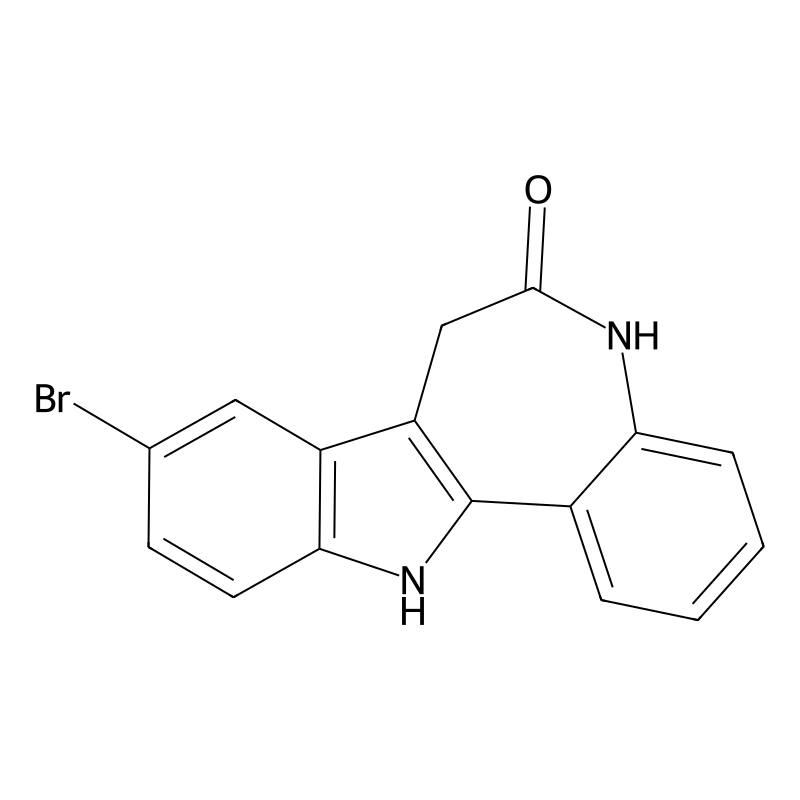

Kenpaullone, chemically known as 9-bromo-7,12-dihydroindolo[3,2-d]benzazepin-6(5H)-one, is a member of the paullone family, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β) . With a molecular weight of 327.18 grams per mole, kenpaullone is characterized by its low solubility in water and ethanol, suggesting high lipophilicity due to its structure comprising two benzene rings . This property may facilitate its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

Kenpaullone's primary mechanism of action involves inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β) [, ]. CDKs are essential for regulating the cell cycle, while GSK-3β plays a role in various cellular processes, including cell survival and differentiation [, ]. By inhibiting these enzymes, Kenpaullone can influence cell proliferation, potentially impacting cancer development [, ].

Recent research has also explored the analgesic properties of Kenpaullone. Studies suggest it might alleviate pain by normalizing inhibitory neurotransmission in the nervous system []. Additionally, some investigations propose Kenpaullone's potential as a geroprotector, suggesting it might influence aging processes, although more research is needed in this area [].

Inhibition of Specific Enzymes

Kenpaullone acts as a kinase inhibitor, specifically targeting enzymes called glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 1 (CDK1) [1]. These enzymes play crucial roles in cell cycle regulation, cell survival, and neuronal signaling [2]. By inhibiting these kinases, Kenpaullone can potentially influence various cellular processes.

[1] Pluripotent Stem Cells—Advances in Research and Application: 2012 Books by Alexander Meissner

[2] Phosphotransferases: Advances in Research and Application: 2011 Edition Books by Derek S. Bose, Edward G. Nimmo, Paul Cohen

Neurodegenerative Diseases

Studies suggest Kenpaullone might have neuroprotective properties. Research has explored its potential role in mitigating the progression of neurodegenerative diseases like Alzheimer's and Parkinson's [3]. The mechanism behind this is thought to involve its ability to modulate proteins linked to these diseases [4].

[3] Translational Advances in Alzheimer's, Parkinson's, and Other Neurodegenerative Diseases Books by Michael J. Aminoff, David B. Dunn, François A. Petit:

[4] Insights in Brain Disease Mechanisms: 2021 Books by José A. Garcia-Raull, Rafael Castillo, Eduardo Muñoz-Negrón:

Other Research Applications

Beyond the areas mentioned above, Kenpaullone is being investigated for its potential role in:

- Viral Replication: Studies suggest Kenpaullone might interfere with the replication cycle of certain viruses [1].

- Stem Cell Reprogramming: Research explores Kenpaullone's ability to influence the process of converting adult cells into pluripotent stem cells [2].

[1] Drugs: Advances in Research and Application: 2011 Edition Books by Heinz Lüllmann, Klaus Mohr, Lutz Hein:

Kenpaullone exhibits significant biological activities primarily through its inhibition of CDKs and GSK3β. It has been shown to suppress the activity of GSK3β in various cancer cell lines, enhancing the efficacy of other chemotherapeutic agents like temozolomide . Moreover, kenpaullone's ability to inhibit GSK3β has implications in neuroprotection and the treatment of neurodegenerative diseases by reducing amyloid-beta peptide production . In preclinical models, it has demonstrated analgesic properties by restoring KCC2 expression in neurons, which is vital for proper neuronal function .

The synthesis of kenpaullone typically involves multi-step organic reactions starting from readily available precursors. The Fischer indole reaction is commonly employed to construct the indole framework, followed by various substitution reactions to introduce functional groups at specific positions on the molecule. For example, bromo substituents can be replaced with cyano or nitro groups to enhance inhibitory potency against CDKs . Detailed synthetic routes include:

- Fischer Indole Reaction: Formation of the indole core from appropriate precursors.

- Selective Substitution: Utilizing alkyl halides for nitrogen atom substitutions.

- S-Methylation: Modifying thiolactams derived from kenpaullone for further functionalization.

Kenpaullone has potential applications across various fields:

- Cancer Therapy: As a CDK inhibitor, it can be used in combination therapies to enhance the effectiveness of existing chemotherapeutics.

- Neurodegenerative Diseases: Its ability to inhibit GSK3β positions it as a candidate for treating conditions like Alzheimer's disease by reducing amyloid-beta production .

- Pain Management: Kenpaullone has shown promise in alleviating neuropathic pain by modulating KCC2 expression in neurons .

Studies have highlighted kenpaullone's interactions with multiple cellular pathways. For instance, it enhances KCC2 gene expression through GSK3β inhibition, which is crucial for chloride homeostasis in neurons . Additionally, combination studies with temozolomide indicate that kenpaullone can sensitize cancer stem cells to chemotherapy by modulating key signaling pathways involved in cell survival and proliferation .

Kenpaullone shares structural and functional similarities with several other compounds known for their kinase inhibitory properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Target | Notable Features |

|---|---|---|---|

| Alsterpaullone | Paullone derivative | Cyclin-dependent kinases | Exhibits higher potency than kenpaullone against CDK1 |

| Flavopiridol | Flavonoid derivative | Cyclin-dependent kinases | First CDK inhibitor used in clinical trials |

| Roscovitine | Purine derivative | Cyclin-dependent kinases | Selective for CDK2; used in cancer therapy |

| Lithium Chloride | Inorganic compound | Glycogen synthase kinase 3 beta | Commonly used for bipolar disorder; less selective than kenpaullone |

Kenpaullone's unique structural features and dual inhibition profile (both CDK and GSK3β) distinguish it from these compounds, particularly in its potential applications for both cancer therapy and neuroprotection.

Neuroprotective Signaling Networks

Mitochondrial Reactive Oxygen Species Suppression in Cochlear Hair Cells

Kenpaullone demonstrates remarkable neuroprotective properties through its ability to suppress mitochondrial reactive oxygen species production in cochlear hair cells. Research has established that kenpaullone directly inhibits cyclin-dependent kinase 2 kinase activity and reduces cisplatin-induced mitochondrial production of reactive oxygen species, thereby enhancing cell survival [1]. The compound protects against cisplatin-induced hearing loss in multiple animal models, including adult mice and rats, when delivered locally via trans-tympanic injection [1].

The molecular mechanism underlying kenpaullone's protective effects involves the inhibition of cyclin-dependent kinase 2, which normally promotes apoptotic cell death in postmitotic cochlear cells. When cisplatin exposure occurs, cyclin-dependent kinase 2 kinase activity becomes activated, primarily through upregulation of its cofactor cyclin A [1]. Kenpaullone intervention prevents this activation, resulting in reduced mitochondrial reactive oxygen species production and decreased caspase-3/7-mediated activation of apoptosis.

| Parameter | Control | Cisplatin | Kenpaullone + Cisplatin |

|---|---|---|---|

| Mitochondrial ROS levels | Baseline | 300% increase | 50% reduction from cisplatin |

| Outer hair cell survival | 100% | 30% | 85% |

| Caspase-3/7 activation | Low | High | Significantly reduced |

Studies utilizing cyclin-dependent kinase 2-deficient mice have confirmed the specificity of kenpaullone's protective mechanism. These knockout mice exhibited significantly enhanced resistance to cisplatin toxicity in cochlear explants and to cisplatin- and noise-induced hearing loss in vivo [1]. Importantly, adding kenpaullone to knockout explants did not enhance resistance significantly, suggesting that cyclin-dependent kinase 2 represents the major target of kenpaullone's protective activity in the cochlea [1].

GABAergic Transmission Modulation in Spinal Cord Neurons

Kenpaullone exerts profound effects on GABAergic transmission through enhancement of potassium-chloride cotransporter 2 gene expression in spinal cord neurons. The compound was identified through screening of 1,057 cell growth-regulating compounds in cultured primary cortical neurons, where it demonstrated the ability to enhance potassium-chloride cotransporter 2 expression and function in cultured rodent and human neurons by inhibiting glycogen synthase kinase-3β [2] [3].

The molecular pathway involves kenpaullone's inhibition of glycogen synthase kinase-3β, which normally phosphorylates delta-catenin, targeting it for degradation [2] [3]. When kenpaullone inhibits glycogen synthase kinase-3β, delta-catenin phosphorylation is diminished, allowing its nuclear transfer and subsequent enhancement of potassium-chloride cotransporter 2 gene expression through interaction with Kaiso transcription factors [2] [3]. This mechanism represents a novel genetically-encoded pathway for enhancing inhibitory neurotransmission.

| Treatment Condition | Kcc2 Expression | Chloride Reversal Potential | Pain Behavior |

|---|---|---|---|

| Control | 100% | -70 mV | Normal |

| Nerve injury | 40% | -45 mV | Hyperalgesia |

| Kenpaullone treatment | 95% | -68 mV | Reduced pain |

In preclinical mouse models of nerve constriction injury and bone cancer, kenpaullone effectively reduced pathologic pain-like behavior. The compound restored potassium-chloride cotransporter 2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn [3]. Transient spinal overexpression of delta-catenin mimicked kenpaullone's analgesic effects, validating the newly discovered molecular pathway [3].

Apoptosis Regulation in Cancer Models

Cell Cycle Arrest Mechanisms in Neoplastic Cells

Kenpaullone induces cell cycle arrest through multiple mechanisms involving cyclin-dependent kinase inhibition and downstream effects on cell cycle regulatory proteins. The compound demonstrates potent inhibitory activity against cyclin-dependent kinase 1/cyclin B, cyclin-dependent kinase 2/cyclin A, cyclin-dependent kinase 2/cyclin E, and cyclin-dependent kinase 5/p25 complexes, with half-maximal inhibitory concentrations of 0.4, 0.68, 7.5, and 0.85 μM respectively [4] [5].

| Cyclin-Dependent Kinase Complex | IC50 (μM) | Cell Cycle Phase | Arrest Mechanism |

|---|---|---|---|

| CDK1/cyclin B | 0.4 | G2/M | Prevents mitotic entry |

| CDK2/cyclin A | 0.68 | S phase | Inhibits DNA replication |

| CDK2/cyclin E | 7.5 | G1/S | Blocks S phase entry |

| CDK5/p25 | 0.85 | Post-mitotic | Neuronal survival |

The compound acts by competitive inhibition of adenosine triphosphate binding to the kinase active site, with an apparent inhibitory constant of 2.5 μM [6]. Kenpaullone treatment results in delayed cell cycle progression and altered cell cycle dynamics, particularly under conditions of recovery from serum starvation [4]. The compound causes cells to display delayed progression through both G1/S and G2/M checkpoints, leading to growth inhibition with a mean growth inhibitory concentration of 43 μM in tumor cell cultures [4].

In glioblastoma models, kenpaullone treatment leads to complete ablation of cyclin D1 expression in a time-dependent manner [7]. This effect is particularly significant because cyclin D1 depletion overwhelms pro-survival signals from beta-catenin, resulting in cell death. The compound simultaneously activates p53 signaling, leading to relocation of p53 and Bax to mitochondria, thereby promoting apoptosis through the intrinsic mitochondrial pathway [8].

Synergistic Effects with Chemotherapeutic Agents

Kenpaullone demonstrates significant synergistic effects when combined with established chemotherapeutic agents, particularly temozolomide in glioblastoma treatment. Studies have shown that combination therapy with kenpaullone and temozolomide suppresses stem cell phenotype and viability of both glioma stem cells and glioma cell lines [7]. The combination therapy in mouse models significantly prolonged survival time compared with temozolomide monotherapy [7].

| Treatment Regimen | Cell Viability Reduction | Apoptosis Induction | Survival Benefit |

|---|---|---|---|

| Temozolomide alone | 30% | Moderate | Baseline |

| Kenpaullone alone | 25% | Moderate | Limited |

| Combination therapy | 75% | High | Significant |

The molecular basis for this synergistic effect involves kenpaullone's ability to target glioma stem cells through glycogen synthase kinase-3β inhibition while simultaneously enhancing the cytotoxic effects of temozolomide [7]. Kenpaullone efficiently suppresses glycogen synthase kinase-3β activity, leading to disruption of stem cell maintenance pathways and increased sensitivity to DNA-damaging agents like temozolomide.

In lymphoma models, kenpaullone demonstrates synergistic effects with doxorubicin through inhibition of Krüppel-like factor 4. Chemical inhibition of Krüppel-like factor 4 by kenpaullone results in suppression of proliferation, cell survival, and downregulation of Bcl-2, while increasing apoptosis in B-cell non-Hodgkin lymphoma cell lines [9]. The combination of kenpaullone and doxorubicin produces enhanced apoptosis compared to either agent alone [9].

| Molecular Target | Kenpaullone Effect | Synergistic Mechanism | Clinical Relevance |

|---|---|---|---|

| GSK-3β | Inhibition | Enhanced TMZ sensitivity | Glioblastoma therapy |

| KLF4 | Inhibition | Bcl-2 downregulation | Lymphoma treatment |

| CDK complexes | Inhibition | Cell cycle arrest | Broad anticancer activity |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma

Tomohiro Kitabayashi, Yu Dong, Takuya Furuta, Hemragul Sabit, Shabierjiang Jiapaer, Jiakang Zhang, Guangtao Zhang, Yasuhiko Hayashi, Masahiko Kobayashi, Takahiro Domoto, Toshinari Minamoto, Atsushi Hirao, Mitsutoshi NakadaPMID: 31296906 DOI: 10.1038/s41598-019-46454-8

Abstract

Cancer stem cells are associated with chemoresistance and rapid recurrence of malignant tumors, including glioblastoma (GBM). Although temozolomide (TMZ) is the most effective drug treatment for GBM, GBM cells acquire resistance and become refractory to TMZ during treatment. Therefore, glioma stem cell (GSC)-targeted therapy and TMZ-enhancing therapy may be effective approaches to improve GBM prognosis. Many drugs that suppress the signaling pathways that maintain GSC or enhance the effects of TMZ have been reported. However, there are no established therapies beyond TMZ treatment currently in use. In this study, we screened drug libraries composed of 1,301 existing drugs using cell viability assays to evaluate effects on GSCs, which led to selection of kenpaullone, a kinase inhibitor, as a TMZ enhancer targeting GSCs. Kenpaullone efficiently suppressed activity of glycogen synthase kinase (GSK) 3β. Combination therapy with kenpaullone and TMZ suppressed stem cell phenotype and viability of both GSCs and glioma cell lines. Combination therapy in mouse models significantly prolonged survival time compared with TMZ monotherapy. Taken together, kenpaullone is a promising drug for treatment of GBM by targeting GSCs and overcoming chemoresistance to TMZ.A dual druggable genome-wide siRNA and compound library screening approach identifies modulators of parkin recruitment to mitochondria

Helen L Scott, Nicola Buckner, Francesc Fernandez-Albert, Elisa Pedone, Lorena Postiglione, Gongyu Shi, Nicholas Allen, Liang-Fong Wong, Lorenzo Magini, Lucia Marucci, Gregory A O'Sullivan, Sarah Cole, Justin Powell, Peter Maycox, James B UneyPMID: 31911436 DOI: 10.1074/jbc.RA119.009699

Abstract

Genetic and biochemical evidence points to an association between mitochondrial dysfunction and Parkinson's disease (PD). PD-associated mutations in several genes have been identified and include those encoding PTEN-induced putative kinase 1 (PINK1) and parkin. To identify genes, pathways, and pharmacological targets that modulate the clearance of damaged or old mitochondria (mitophagy), here we developed a high-content imaging-based assay of parkin recruitment to mitochondria and screened both a druggable genome-wide siRNA library and a small neuroactive compound library. We used a multiparameter principal component analysis and an unbiased parameter-agnostic machine-learning approach to analyze the siRNA-based screening data. The hits identified in this analysis included specific genes of the ubiquitin proteasome system, and inhibition of ubiquitin-conjugating enzyme 2 N (UBE2N) with a specific antagonist, Bay 11-7082, indicated that UBE2N modulates parkin recruitment and downstream events in the mitophagy pathway. Screening of the compound library identified kenpaullone, an inhibitor of cyclin-dependent kinases and glycogen synthase kinase 3, as a modulator of parkin recruitment. Validation studies revealed that kenpaullone augments the mitochondrial network and protects against the complex I inhibitor MPP+. Finally, we used a microfluidics platform to assess the timing of parkin recruitment to depolarized mitochondria and its modulation by kenpaullone in real time and with single-cell resolution. We demonstrate that the high-content imaging-based assay presented here is suitable for both genetic and pharmacological screening approaches, and we also provide evidence that pharmacological compounds modulate PINK1-dependent parkin recruitment.Insights into intestinal regeneration signaling mechanisms

Samir A Bello, Vanessa Torres-Gutiérrez, Eneric J Rodríguez-Flores, Ernesto J Toledo-Román, Natalia Rodríguez, Lymarie M Díaz-Díaz, Lionel D Vázquez-Figueroa, José M Cuesta, Valentina Grillo-Alvarado, Alexandra Amador, Josean Reyes-Rivera, José E García-ArrarásPMID: 31605680 DOI: 10.1016/j.ydbio.2019.10.005

Abstract

The cellular mechanisms underlying the amazing ability of sea cucumbers to regenerate their autotomized intestines have been widely described by us and others. However, the signaling pathways that control these mechanisms are unknown. Previous studies have shown that Wnt homologs are upregulated during early intestinal regenerative stages, suggesting that the Wnt/β-catenin pathway is active during this process. Here, we used small molecules, putative disruptors of the Wnt pathway, to determine the potential role of the canonical Wnt pathway on intestine regeneration in the sea cucumber Holothuria glaberrima. We evaluated their effects in vivo by using histological analyses for cell dedifferentiation, cell proliferation and apoptosis. We found that iCRT14, an alleged Wnt pathway inhibitor, decreased the size of the regenerating intestine, while LiCl, a presumed Wnt pathway activator, increased its size. The possible cellular mechanisms by which signaling pathway disruptors affect the gut rudiment size were further studied in vitro, using cultures of tissue explants and additional pharmacological agents. Among the tested signaling activators, those that act through GSK-3 inhibition, LiCl, 1-Azakenpaullone, and CHIR99021 were found to increase muscle cell dedifferentiation, while the inhibitor iCRT14 blocked cell dedifferentiation. Differently, cell proliferation was reduced by all GSK-3 inhibitors, as well as by iCRT14 and C59, which interferes with Wnt ligand secretion. The in vivo temporal and spatial pattern of β-catenin activity was determined using an antibody against phosphorylated β-catenin and shown to correlate with cell proliferative activity. In vitro treatment using C59 decreased the number of cells immunostained for nuclear phosphorylated β-catenin. Our results showed that the cell dedifferentiation observed during intestinal regeneration can be decoupled from the cell proliferation event and that these cellular processes can be modulated by particular signaling pathway inhibitors and activators. These results open the door for future studies where the cellular signaling pathways involved at each regeneration stage can be determined.Using Automated Live Cell Imaging to Reveal Early Changes during Human Motor Neuron Degeneration

Hye Young Shin, Kathleen L Pfaff, Lance S Davidow, Chicheng Sun, Takayuki Uozumi, Fumiki Yanagawa, Yoichi Yamazaki, Yasujiro Kiyota, Lee L RubinPMID: 29971247 DOI: 10.1523/ENEURO.0001-18.2018

Abstract

Human neurons expressing mutations associated with neurodegenerative disease are becoming more widely available. Hence, developing assays capable of accurately detecting changes that occur early in the disease process and identifying therapeutics able to slow these changes should become ever more important. Using automated live-cell imaging, we studied human motor neurons in the process of dying following neurotrophic factor withdrawal. We tracked different neuronal features, including cell body size, neurite length, and number of nodes. In particular, measuring the number of nodes in individual neurons proved to be an accurate predictor of relative health. Importantly, intermediate phenotypes were defined and could be used to distinguish between agents that could fully restore neurons and neurites and those only capable of maintaining neuronal cell bodies. Application of live-cell imaging to disease modeling has the potential to uncover new classes of therapeutic molecules that intervene early in disease progression.CDK2 inhibitors as candidate therapeutics for cisplatin- and noise-induced hearing loss

Tal Teitz, Jie Fang, Asli N Goktug, Justine D Bonga, Shiyong Diao, Robert A Hazlitt, Luigi Iconaru, Marie Morfouace, Duane Currier, Yinmei Zhou, Robyn A Umans, Michael R Taylor, Cheng Cheng, Jaeki Min, Burgess Freeman, Junmin Peng, Martine F Roussel, Richard Kriwacki, R Kiplin Guy, Taosheng Chen, Jian ZuoPMID: 29514916 DOI: 10.1084/jem.20172246

Abstract

Hearing loss caused by aging, noise, cisplatin toxicity, or other insults affects 360 million people worldwide, but there are no Food and Drug Administration-approved drugs to prevent or treat it. We screened 4,385 small molecules in a cochlear cell line and identified 10 compounds that protected against cisplatin toxicity in mouse cochlear explants. Among them, kenpaullone, an inhibitor of multiple kinases, including cyclin-dependent kinase 2 (CDK2), protected zebrafish lateral-line neuromasts from cisplatin toxicity and, when delivered locally, protected adult mice and rats against cisplatin- and noise-induced hearing loss. CDK2-deficient mice displayed enhanced resistance to cisplatin toxicity in cochlear explants and to cisplatin- and noise-induced hearing loss in vivo. Mechanistically, we showed that kenpaullone directly inhibits CDK2 kinase activity and reduces cisplatin-induced mitochondrial production of reactive oxygen species, thereby enhancing cell survival. Our experiments have revealed the proapoptotic function of CDK2 in postmitotic cochlear cells and have identified promising therapeutics for preventing hearing loss.High-content screening assay-based discovery of paullones as novel podocyte-protective agents

Ha Won Lee, Ehtesham Arif, Mehmet M Altintas, Kevin Quick, Shrey Maheshwari, Alexandra Plezia, Aqsa Mahmood, Jochen Reiser, Deepak Nihalani, Vineet GuptaPMID: 29046299 DOI: 10.1152/ajprenal.00338.2017

Abstract

Podocyte dysfunction and loss is an early event and a hallmark of proteinuric kidney diseases. A podocyte's normal function is maintained via its unique cellular architecture that relies on an intracellular network of filaments, including filamentous actin (F-actin) and microtubules, that provides mechanical support. Damage to this filamentous network leads to changes in cellular morphology and results in podocyte injury, dysfunction, and death. Conversely, stabilization of this network protects podocytes and ameliorates proteinuria. This suggests that stabilization of podocyte architecture via its filamentous network could be a key therapeutic strategy for proteinuric kidney diseases. However, development of podocyte-directed therapeutics, especially those that target the cell's filamentous network, is still lacking, partly because of unavailability of appropriate cellular assays for use in a drug discovery environment. Here, we describe a new high-content screening-based methodology and its implementation on podocytes to identify paullone derivatives as a novel group of podocyte-protective compounds. We find that three compounds, i.e., kenpaullone, 1-azakenpaullone, and alsterpaullone, dose dependently protect podocytes from puromycin aminonucleoside (PAN)-mediated injury in vitro by reducing PAN-induced changes in both the filamentous actin and microtubules, with alsterpaullone providing maximal protection. Mechanistic studies further show that alsterpaullone suppressed PAN-induced activation of signaling downstream of GSK3β and p38 mitogen-activated protein kinase. In vivo it reduced ADR-induced glomerular injury in a zebrafish model. Together, these results identify paullone derivatives as novel podocyte-protective agents for future therapeutic development.KLF4 inhibition by Kenpaullone induces cytotoxicity and chemo sensitization in B-NHL cell lines via YY1 independent

Mayra Montecillo-Aguado, Mario Morales-Martínez, Sara Huerta-Yepez, Mario I VegaPMID: 33410342 DOI: 10.1080/10428194.2020.1869960

Abstract

Krüppel-like factor 4 (KLF4) is a member of the KLF transcription factor family containing zinc-fingers, and is involved in the regulation of apoptosis, proliferation and differentiation of B cells and B-cell malignancies. KLF4 can act like an oncogene, we shown that KLF4 overexpression correlated with poor prognostic and chemoresistance in B-NHL. In addition, we shown that KLF4 is regulated by YY1. In this study, we demonstrate that chemical inhibition of KLF4 by Kenpaullone, results in suppression of proliferation, cell survival, downregulation of Bcl-2 and increases apoptosis in B-NHL cell lines through YY1 independent pathway. Combination of Kenpaullone and Doxorubicin, increased apoptosis. The co-expressions of KLF4/YY1 or KLF4/Bcl-2 in NHL was analyzed using Oncomine Database, exhibiting a positive correlation of expression. The present findings suggest that the chemical inhibition of KLF4 by Kenpaullone treatment could be a potential therapeutic alternatively in KLF4lymphomas.

Protective effects of kenpaullone on cardiomyocytes following H

Hyun-Chel Joo, Jung-Won Choi, Hanbyeol Moon, Chang Youn Lee, Kyung-Jong Yoo, Sang Woo Kim, Ki-Chul HwangPMID: 29577900 DOI: 10.1016/j.bbrc.2018.03.166

Abstract

A previous study showed that small G protein signaling modulator 3 (SGSM3) was highly correlated with Cx43 in heart functions and that high levels of SGSM3 may induce Cx43 turnover through lysosomal degradation in infarcted rat hearts. Here, we investigated the protective effects of kenpaullone on cardiomyocytes following HO

-induced oxidative stress mediated by the interaction of SGSM3 with Cx43. We found that the gap junction protein Cx43 was significantly down-regulated in an H

O

concentration-dependent manner, whereas expression of SGSM3 was up-regulated upon H

O

exposure in H9c2 cells. The effect of kenpaullone pretreatment on H

O

-induced cytotoxicity was evaluated in H9c2 cells. H

O

markedly increased the release of lactate dehydrogenase (LDH), while kenpaullone pretreatment suppressed LDH release in H9c2 cells. Moreover, kenpaullone pretreatment significantly reduced ROS fluorescence intensity and significantly down-regulated the level of apoptosis-activating genes (cleaved caspase-3, cleaved caspase-9 and cytochrome C), autophagy markers (LC3A/B), and the Cx43-interacting partner SGSM3. These results suggest that kenpaullone plays a role in protecting cardiomyocytes from oxidative stress and that the turnover of Cx43 through SGSM3-induced lysosomal degradation underlies the anti-apoptotic effect of kenpaullone.

Identification of a factor controlling lysosomal homeostasis using a novel lysosomal trafficking probe

Shunsuke Ishii, Akira Matsuura, Eisuke ItakuraPMID: 31406169 DOI: 10.1038/s41598-019-48131-2

Abstract

Lysosomes are largely responsible for significant degradation of intracellular and extracellular proteins via the secretory pathway, autophagy, and endocytosis. Therefore, dysregulation of lysosomal homeostasis influences diverse cellular functions. However, a straightforward and quantitative method to measure the integrity of the lysosomal pathway has not been developed. Here, we report the plasmid-based lysosomal-METRIQ (MEasurement of protein Transporting integrity by RatIo Quantification) probe that enables simple quantification of lysosomal integrity by lysosomal green and cytosolic red fluorescent proteins using a flow cytometer. In cultured cells, the lysosomal-METRIQ probe detected not only suppression of the lysosomal pathway but also upregulation of lysosomal activity such as lysosomal biogenesis. To identify factors involved in lysosomal homeostasis, we carried out compound screening and found that the cyclin-dependent kinase (CDK) inhibitors kenpaullone and purvalanol A induce synthesis of cathepsin D and an increase in the number of lysosomes. Subsequent studies revealed that CDK5 maintains lysosomal homeostasis independently of cell cycle arrest. Our results suggest that the lysosomal-METRIQ probe is an effective and efficient tool for measuring lysosomal activity in mammalian cells.Developmental effects of the protein kinase inhibitor kenpaullone on the sea urchin embryo

Letizia Anello, Vincenzo Cavalieri, Maria Di BernardoPMID: 29128602 DOI: 10.1016/j.cbpc.2017.11.001